![molecular formula C19H18N2O3 B2553817 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate CAS No. 1291868-78-4](/img/structure/B2553817.png)
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate
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Description
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is used as a research tool in the scientific community to study the effects of nicotinic acetylcholine receptors (nAChRs) on the central nervous system. Mecamylamine is a potent antagonist of nAChRs, which are involved in various physiological processes such as learning, memory, and addiction.
Scientific Research Applications
- Leishmaniasis, a parasitic disease transmitted by sandflies, affects millions of people globally. Research has shown that this compound displays potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a major global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition effects against Plasmodium berghei. These findings suggest their potential as antimalarial agents .
- Molecular docking studies revealed that compound 13 interacts favorably with Lm-PTR1, a protein associated with Leishmania parasites. This interaction likely contributes to its enhanced antileishmanial activity .
Antileishmanial Activity
Antimalarial Potential
Molecular Docking Insights
properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-3-7-16(8-4-13)14(2)21-18(22)12-24-19(23)17-9-5-15(11-20)6-10-17/h3-10,14H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVHGGFTHBEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate |
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